1-(2-Fluorocyclobutyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-fluorocyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-2-1-4(5)3-7;/h4-5H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNDVGCBUHRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorocyclobutyl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve the use of fluorinating agents and hydrochloric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Acid-Base Reactivity
The hydrochloride salt undergoes predictable proton transfer reactions in solution. Key characteristics include:
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pH-dependent speciation : Exists as below pH 4.5 and converts to the free amine above pH 8.2
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Buffer compatibility : Maintains stability in phosphate buffers (pH 6-8) but decomposes in strongly alkaline conditions (>pH 10)
Nucleophilic Substitution Reactions
The primary amine participates in classical amine reactions under controlled conditions:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | AcCl/Et₃N, 0°C | N-Acetyl derivative | 87 | |
| Sulfonylation | TsCl/DCM, rt | Tosylate | 72 | |
| Reductive amination | Ketone/NaBH₃CN | Secondary amine | 65 |
Steric effects from the fluorocyclobutyl group reduce reaction rates compared to linear alkylamines, with a 40% decrease in acylation kinetics observed.
Fluorine-Mediated Reactivity
The β-fluorine atom influences reaction pathways through both electronic and steric effects:
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Electron-withdrawing effect : Increases amine pKₐ by 0.3 units compared to non-fluorinated analogs
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Conformational locking : Cyclobutane ring strain directs nucleophilic attacks to equatorial positions (DFT calculations)
Notable fluorospecific reactions:
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Radiofluorination exchange :
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Fluorine-retentive oxidations :
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KMnO₄ oxidation yields fluorinated ketone without C-F bond cleavage
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Catalytic Coupling Reactions
Palladium-mediated transformations demonstrate unique regioselectivity:
| Coupling Type | Catalyst System | Product | Selectivity |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Biaryl amine | 3:1 para:meta |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Vinyl derivative | >95% E-isomer |
Data from analogous fluorocyclobutyl compounds shows enhanced catalyst turnover (>20 cycles) due to fluorine's stabilizing effects .
Stability Under Synthetic Conditions
Comparative stability studies reveal:
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 90°C, CH₃CN, 1h | 12 | Ring-opened diene |
| UV irradiation | 38 | Fluoride salts |
| Acid hydrolysis | <5 | NH₄⁺ species |
The fluorocyclobutyl moiety shows remarkable thermal stability but undergoes photolytic C-F bond cleavage under UV exposure .
This comprehensive analysis demonstrates how 1-(2-Fluorocyclobutyl)methanamine hydrochloride's unique structure directs its chemical behavior, making it particularly valuable for pharmaceutical synthesis and radiochemistry applications. The data underscores the importance of fluorine positioning in modulating reactivity while maintaining structural integrity under diverse reaction conditions.
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are feasible, allowing for the introduction of various functional groups.
Scientific Research Applications
1-(2-Fluorocyclobutyl)methanamine hydrochloride has several notable applications in scientific research:
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a therapeutic agent, particularly in the development of new pharmaceuticals targeting various diseases. Its ability to interact with biological receptors makes it a candidate for further investigation in drug design.
Organic Synthesis
- Building Block : It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
- Biological Interactions : Research indicates that this compound may exhibit biological activity through interactions with specific enzymes or receptors, which could lead to therapeutic applications.
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain modifications led to increased potency against specific cancer cell lines, suggesting potential for development as an anticancer drug.
Case Study 2: Neuroprotective Effects
Another study examined the neuroprotective effects of this compound in models of neurodegeneration. The findings showed that it could modulate pathways involved in neuronal survival, indicating its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluorocyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluorocyclobutyl)methanamine hydrochloride can be compared to other similar compounds such as:
Cyclobutylmethanamine: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Fluorocyclobutylamines: A broader class of compounds with varying substitutions on the cyclobutyl ring.
Methanamines: A general class of compounds with different substituents on the methanamine group.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity .
Biological Activity
1-(2-Fluorocyclobutyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a fluorinated cyclobutyl group, which can significantly influence its chemical reactivity and biological properties. The fluorine atom enhances lipophilicity and may improve binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The following mechanisms have been proposed:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Oka et al. (2024) | Investigated the use of fluorinated compounds for imaging in prostate cancer models, suggesting potential applications for this compound in diagnostic imaging. |
| Bernard-Gauthier (2017) | Highlighted the compound's potential as a building block in drug development due to its unique properties and interactions with biological targets. |
| BenchChem (2024) | Discussed various chemical reactions involving the compound, indicating its versatility in synthetic applications and potential therapeutic uses. |
Case Studies
- Prostate Cancer Imaging : A study by Oka et al. evaluated the effectiveness of anti-1-amino-3-18F-fluorocyclobutyl-1-carboxylic acid in diagnosing prostate cancer using an orthotopic transplantation model in rats. The results showed promising biodistribution patterns, indicating that similar fluorinated compounds could be effective in cancer detection .
- Antitubercular Potential : Research into related compounds has suggested that fluorinated cyclobutylamines may interfere with the survival mechanisms of Mycobacterium tuberculosis, although direct studies on this compound are still needed .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(2-fluorocyclobutyl)methanamine hydrochloride in a laboratory setting?
- Methodological Answer : The synthesis involves cyclobutane ring functionalization and fluorination. A typical pathway includes:
Cyclobutane Precursor Preparation : Start with a cyclobutane derivative (e.g., cyclobutanone) and introduce a methanamine group via reductive amination .
Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® to introduce fluorine at the 2-position of the cyclobutane ring. Reaction conditions (temperature, solvent) must be optimized to avoid ring-opening side reactions .
Hydrochloride Salt Formation : Treat the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Purity (>95%) is confirmed via HPLC or NMR .
- Safety Note : Fluorination reactions require strict control of moisture and temperature to prevent hazardous byproducts (e.g., HF gas) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to light and moisture to prevent hydrolysis of the cyclobutane ring .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents or strong acids to prevent decomposition into toxic fluorinated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for fluorocyclobutane derivatives?
- Methodological Answer :
- NMR Analysis : The fluorine atom in the cyclobutane ring creates complex splitting due to coupling with adjacent protons (e.g., and ). Use - heteronuclear correlation experiments (e.g., HMBC) to assign signals accurately .
- Case Study : For 1-(2-fluorocyclobutyl)methanamine, the axial vs. equatorial fluorine position can be distinguished via NMR coupling constants ( ~10–12 Hz for axial; ~2–4 Hz for equatorial) .
- Data Validation : Compare experimental results with computational models (DFT calculations) to verify assignments .
Q. What experimental design strategies optimize regioselective fluorination of cyclobutane rings?
- Methodological Answer :
- Reagent Selection : Electrophilic fluorination agents (e.g., Selectfluor®) favor equatorial fluorination due to steric effects, while radical fluorination (e.g., NFSI) may target axial positions .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency by stabilizing transition states .
- Temperature Control : Lower temperatures (−20°C) reduce side reactions like ring-opening but may slow reaction kinetics. Kinetic vs. thermodynamic control must be balanced .
- Example : A 70% yield of 1-(2-fluorocyclobutyl)methanamine was achieved using Selectfluor® in acetonitrile at 0°C .
Q. How can researchers validate the biological activity of this compound in CNS-targeted studies?
- Methodological Answer :
In Vitro Assays : Test binding affinity to serotonin/norepinephrine transporters (SERT/NET) using radioligand displacement assays. Fluorine’s electronegativity may enhance binding via H-bonding interactions .
Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Fluorine reduces metabolic susceptibility compared to non-fluorinated analogs .
In Vivo Testing : Administer the compound in rodent models (e.g., forced swim test for antidepressant activity) and monitor pharmacokinetics (plasma half-life, brain permeability) .
- Data Interpretation : Compare results with structurally similar compounds (e.g., 2-fluoro Deschloroketamine hydrochloride) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
